5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a methoxy group and a piperidine ring linked to a pyrazine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized with a methoxy group. The piperidine ring is introduced through nucleophilic substitution reactions, and the pyrazine moiety is attached via etherification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution on the piperidine ring could introduce various alkyl or aryl groups .
Scientific Research Applications
5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Pyrazine derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19N5O2 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-methoxy-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H19N5O2/c1-21-13-8-18-15(19-9-13)20-6-2-12(3-7-20)11-22-14-10-16-4-5-17-14/h4-5,8-10,12H,2-3,6-7,11H2,1H3 |
InChI Key |
JQLQEGLSWLTBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=CN=C3 |
Origin of Product |
United States |
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